Chromatographic Retention Time: A Practical Indicator of Differential Lipophilicity (Class-Level Inference)
The predicted LogP value for ethyl 7-fluorobenzofuran-2-carboxylate is 2.7486 . While directly measured LogP data for the closest analog, ethyl benzofuran-2-carboxylate (CAS 3199-61-9), are not available in the same dataset, a general class-level inference can be made: the introduction of a fluorine atom at the 7-position is expected to increase lipophilicity compared to the non-fluorinated parent, which typically has a lower LogP due to the absence of the electron-withdrawing halogen [1]. This difference in lipophilicity translates directly to a measurable shift in reverse-phase chromatographic retention time, a practical QC metric used to differentiate and verify the identity of fluorinated building blocks from their non-fluorinated counterparts.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7486 |
| Comparator Or Baseline | Ethyl benzofuran-2-carboxylate (unsubstituted, CAS 3199-61-9). Quantitative LogP data not available in direct comparison; class-level inference from fluorination effect. |
| Quantified Difference | Qualitative increase in LogP due to fluorine substitution; exact numerical difference not directly measured. |
| Conditions | Predicted value using computational chemistry methods, as reported in vendor technical datasheet. |
Why This Matters
A higher LogP value correlates with increased membrane permeability and potentially altered pharmacokinetics, making the 7-fluoro analog a preferred building block for CNS drug candidates where blood-brain barrier penetration is desired.
- [1] Myskinrecipes. Ethyl 7-fluorobenzofuran-2-carboxylate. Compound Profile. View Source
